Sdz nkt 343

Description

Structure

3D Structure

Properties

IUPAC Name |

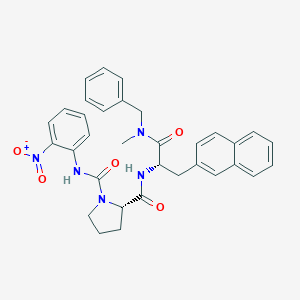

(2S)-2-N-[(2S)-1-[benzyl(methyl)amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]-1-N-(2-nitrophenyl)pyrrolidine-1,2-dicarboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H33N5O5/c1-36(22-23-10-3-2-4-11-23)32(40)28(21-24-17-18-25-12-5-6-13-26(25)20-24)34-31(39)30-16-9-19-37(30)33(41)35-27-14-7-8-15-29(27)38(42)43/h2-8,10-15,17-18,20,28,30H,9,16,19,21-22H2,1H3,(H,34,39)(H,35,41)/t28-,30-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCVSIMQAFWRUEC-JDXGNMNLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(=O)C(CC2=CC3=CC=CC=C3C=C2)NC(=O)C4CCCN4C(=O)NC5=CC=CC=C5[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CC1=CC=CC=C1)C(=O)[C@H](CC2=CC3=CC=CC=C3C=C2)NC(=O)[C@@H]4CCCN4C(=O)NC5=CC=CC=C5[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H33N5O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30431762 |

Source

|

| Record name | SDZ NKT 343 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

579.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180046-99-5 |

Source

|

| Record name | SDZ NKT 343 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Mechanism of Sdz nkt 343: A Technical Guide for Drug Development Professionals

An in-depth analysis of the potent and selective NK1 receptor antagonist, Sdz nkt 343, for researchers and scientists in drug development.

This technical guide provides a comprehensive overview of the mechanism of action of Sdz nkt 343, a potent and selective antagonist of the human neurokinin-1 (NK1) receptor. Sdz nkt 343, developed by Novartis, has been investigated for its potential therapeutic applications, particularly in the management of pain. This document details the molecular interactions, signaling pathways, and preclinical efficacy of Sdz nkt 343, presenting key data in a structured format and outlining the experimental methodologies used in its characterization.

Core Mechanism of Action: Potent and Selective NK1 Receptor Antagonism

Sdz nkt 343 exerts its pharmacological effects by acting as a high-affinity antagonist at the human NK1 receptor, a G-protein coupled receptor (GPCR) that is the primary receptor for the neuropeptide Substance P. By competitively binding to the NK1 receptor, Sdz nkt 343 prevents the binding of Substance P and subsequently blocks its downstream signaling cascades. This antagonism is highly selective for the human NK1 receptor, with significantly lower affinity for other neurokinin receptor subtypes and a wide range of other receptors, ion channels, and transporters.

Quantitative Data Presentation

The binding affinity and functional antagonism of Sdz nkt 343 have been quantified in a series of in vitro and in vivo studies. The following tables summarize the key quantitative data, demonstrating the potency and selectivity of this compound.

| Parameter | Receptor | Species | Cell/Tissue | Value | Reference |

| IC50 | NK1 | Human | Transfected Cos-7 cells | 0.62 ± 0.11 nM | [1] |

| IC50 | NK1 | Rat | Whole forebrain membranes | 451 ± 139 nM | [1] |

| IC50 | NK1 | Guinea Pig | Ileum | 1.60 ± 0.94 nM | [1] |

| Ki | NK1 | Human | --- | 0.16 nM | [2] |

| Ki | NK2 | Human | Transfected Cos-7 cells | 0.52 ± 0.04 µM | [1] |

| Ki | NK3 | Human | Transfected Cos-7 cells | 3.4 ± 1.2 µM |

Table 1: In Vitro Binding Affinity and Potency of Sdz nkt 343

| Model | Species | Effect | Dose/Concentration | Response | Reference |

| Substance P-induced Ca2+ elevation | Human | Inhibition | --- | Reduction in maximum elevation | |

| [Sar9]SP sulphone-evoked bronchoconstriction | Guinea Pig | Antagonism | 0.4 mg/kg, i.v. | 70% reduction | |

| Carrageenan-induced mechanical hyperalgesia | Guinea Pig | Reduction | 30 mg/kg, p.o. | 68% reduction | |

| FCA-induced plasma protein extravasation | Guinea Pig | Reversal | 30 mg/kg, p.o. | 60% reversal |

Table 2: In Vitro and In Vivo Pharmacological Effects of Sdz nkt 343

Signaling Pathways

The antagonism of the NK1 receptor by Sdz nkt 343 disrupts the intracellular signaling cascades normally initiated by Substance P. The following diagrams illustrate the Substance P-activated NK1 receptor signaling pathway and the mechanism of its inhibition by Sdz nkt 343.

References

Sdz nkt 343: A Discontinued NK1 Receptor Antagonist - A Technical Overview

Basel, Switzerland - Sdz nkt 343 is a potent and selective, non-peptide antagonist of the human neurokinin-1 (NK1) receptor, an entity initially developed by Novartis Pharma AG. Despite promising preclinical data in the late 1990s, particularly in the context of pain, its development was ultimately discontinued. This technical guide provides a comprehensive overview of the discovery, development history, mechanism of action, and key experimental data related to Sdz nkt 343, tailored for researchers, scientists, and drug development professionals.

Discovery and Development History

Sdz nkt 343, chemically identified as 2-Nitrophenylcarbamoyl-(S)-prolyl-(S)-3-(2-naphthyl)alanyl-N-benzyl-N-methylamide, emerged from a medicinal chemistry program aimed at identifying potent and selective NK1 receptor antagonists. The discovery was part of a broader effort in the pharmaceutical industry to explore the therapeutic potential of blocking the NK1 receptor, the primary receptor for the neuropeptide Substance P, which is implicated in pain, inflammation, and mood disorders.

Initial preclinical studies in 1998 highlighted its high affinity for the human NK1 receptor and its oral analgesic activity in animal models of chronic pain. However, information regarding a detailed development timeline, the specific reasons for its discontinuation by Novartis, and any clinical trial data remains largely undisclosed in publicly available records. It is known that many NK1 receptor antagonists, despite promising preclinical results for pain, failed to demonstrate efficacy in human clinical trials for this indication, which may have contributed to the cessation of Sdz nkt 343's development.[1][2][3] The global development status of Sdz nkt 343 is now listed as discontinued.[4]

Mechanism of Action: NK1 Receptor Antagonism

Sdz nkt 343 exerts its pharmacological effects by competitively binding to the NK1 receptor, thereby preventing the binding of its endogenous ligand, Substance P. The NK1 receptor is a G-protein coupled receptor (GPCR) predominantly coupled to the Gq alpha subunit.

Signaling Pathway

Upon binding of Substance P, the NK1 receptor activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This signaling cascade is involved in various cellular responses, including neuronal excitation and inflammation. By blocking this initial step, Sdz nkt 343 effectively inhibits the downstream signaling cascade.

Quantitative Data

The following tables summarize the key in vitro and in vivo pharmacological data for Sdz nkt 343.

Table 1: In Vitro Receptor Binding Affinity and Potency

| Parameter | Species/Cell Line | Value | Reference |

| IC50 (NK1 Receptor) | Human (transfected Cos-7 cells) | 0.62 nM | [5] |

| IC50 (NK1 Receptor) | Rat (whole forebrain membranes) | 451 nM | |

| Ki (NK2 Receptor) | Human (transfected Cos-7 cells) | 0.52 µM | |

| Ki (NK3 Receptor) | Human (transfected Cos-7 cells) | 3.4 µM | |

| Effect on [Ca2+]i | Human U373MG cells | Reduction in max elevation by Substance P |

Table 2: In Vivo Efficacy

| Animal Model | Effect | Administration Route | Dose | Reference |

| Guinea Pig Neuropathic Pain | Significant reduction in mechanical hyperalgesia | Oral & Intrathecal | Not specified in abstract | |

| Guinea Pig Bronchoconstriction | 70% reduction in [Sar9]SP sulfone-evoked bronchoconstriction | Intravenous | 0.4 mg/kg |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. Below are summaries of the methodologies likely employed in the key studies of Sdz nkt 343, based on standard practices of the time and information from related publications.

In Vitro Radioligand Binding Assays

-

Objective: To determine the binding affinity of Sdz nkt 343 for NK1, NK2, and NK3 receptors.

-

Cell Lines and Membrane Preparation:

-

Cos-7 cells were likely transiently transfected with plasmids encoding the human NK1, NK2, or NK3 receptors.

-

For the rat NK1 receptor assay, whole forebrain tissue from rats was used.

-

Cell membranes were prepared by homogenization and centrifugation of the cells or tissues in a suitable buffer (e.g., Tris-HCl). The final membrane pellet was resuspended and stored at -80°C.

-

-

Binding Assay Protocol:

-

Aliquots of the cell membrane preparation were incubated with a specific radioligand (e.g., [3H]-Substance P for the NK1 receptor) at a fixed concentration.

-

Increasing concentrations of Sdz nkt 343 (or a reference compound) were added to the incubation mixture to compete with the radioligand for receptor binding.

-

The incubation was carried out at a specific temperature (e.g., room temperature) for a defined period to reach equilibrium.

-

The reaction was terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The filters were washed with ice-cold buffer to remove non-specifically bound radioligand.

-

The amount of radioactivity trapped on the filters was quantified using liquid scintillation counting.

-

IC50 values (the concentration of the drug that inhibits 50% of specific radioligand binding) were calculated by non-linear regression analysis. Ki values were then calculated using the Cheng-Prusoff equation.

-

Intracellular Calcium Mobilization Assay

-

Objective: To assess the functional antagonist activity of Sdz nkt 343 at the human NK1 receptor.

-

Cell Line: Human astrocytoma cell line U-373 MG, which endogenously expresses the NK1 receptor.

-

Methodology:

-

U-373 MG cells were loaded with a fluorescent calcium indicator dye, such as Fura-2 AM.

-

The cells were then washed and incubated in a buffer.

-

Baseline fluorescence was measured using a fluorometer or a fluorescence microscope.

-

Cells were pre-incubated with varying concentrations of Sdz nkt 343 or vehicle.

-

Substance P was then added to the cells to stimulate an increase in intracellular calcium, and the change in fluorescence was recorded.

-

The ability of Sdz nkt 343 to inhibit the Substance P-induced calcium increase was quantified to determine its functional antagonist potency.

-

In Vivo Neuropathic Pain Model in Guinea Pigs

-

Objective: To evaluate the analgesic efficacy of Sdz nkt 343 in a model of chronic pain.

-

Animal Model: A model of peripheral nerve damage in guinea pigs was likely used, such as the chronic constriction injury (CCI) or partial sciatic nerve ligation (PSNL) model, which are standard models for inducing neuropathic pain.

-

Experimental Procedure:

-

Under anesthesia, a surgical procedure was performed on the sciatic nerve of the guinea pigs to induce a neuropathic state.

-

After a recovery period, the development of mechanical hyperalgesia (an increased sensitivity to a normally painful stimulus) was assessed using calibrated von Frey filaments. A decrease in the paw withdrawal threshold indicated the presence of hyperalgesia.

-

Sdz nkt 343 was administered to the animals, likely through oral gavage or intrathecal injection.

-

The paw withdrawal threshold was measured at various time points after drug administration to determine the anti-hyperalgesic effect of the compound.

-

A control group receiving the vehicle was included to account for any placebo effects. The inactive enantiomer, (R,R)-SDZ NKT 343, was also used as a negative control.

-

Conclusion

Sdz nkt 343 was a potent and selective NK1 receptor antagonist with demonstrated efficacy in preclinical models of pain and inflammation. Its discovery and initial development were part of a significant scientific effort to understand and modulate the Substance P/NK1 receptor system for therapeutic benefit. While the specific reasons for its discontinuation are not publicly detailed, its story is emblematic of the challenges in translating promising preclinical findings, particularly in the complex field of pain, to successful clinical outcomes. The data and methodologies associated with Sdz nkt 343 remain a valuable case study for researchers in the field of GPCR-targeted drug discovery.

References

- 1. SDZ NKT-343 I CAS#: 180046-99-5 I NK1 receptor antagonist I InvivoChem [invivochem.com]

- 2. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Novartis - Wikipedia [en.wikipedia.org]

- 4. sec.gov [sec.gov]

- 5. NK1 receptor antagonists for depression: Why a validated concept was abandoned - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Biological Activity of Sdz NKT 343 on NK1 Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sdz NKT 343 is a potent and selective non-peptide antagonist of the human neurokinin-1 (NK1) receptor. This document provides a comprehensive technical overview of the biological activity of Sdz NKT 343, summarizing key quantitative data, detailing experimental methodologies for its characterization, and visualizing the intricate signaling pathways it modulates. This guide is intended to serve as a valuable resource for researchers and professionals involved in the study of NK1 receptor pharmacology and the development of related therapeutics.

Introduction to Sdz NKT 343 and the NK1 Receptor

The neurokinin-1 (NK1) receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is the primary receptor for the neuropeptide Substance P (SP). The SP/NK1R system is implicated in a wide array of physiological and pathological processes, including pain transmission, inflammation, neurogenic inflammation, and emesis. Consequently, the development of potent and selective NK1 receptor antagonists has been a significant focus of pharmaceutical research.

Sdz NKT 343 has emerged as a key research compound in this area, demonstrating high affinity and selectivity for the human NK1 receptor. Its utility as a pharmacological tool has been instrumental in elucidating the roles of the NK1 receptor in various biological systems.

Quantitative Pharmacological Data

The pharmacological profile of Sdz NKT 343 has been characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data regarding its binding affinity, selectivity, and functional antagonism.

Table 1: In Vitro Binding Affinity and Selectivity of Sdz NKT 343

| Receptor | Species | Preparation | Radioligand | Parameter | Value | Reference |

| NK1 | Human | Transfected Cos-7 cell membranes | [3H]-Substance P | IC50 | 0.62 ± 0.11 nM | [1][2] |

| NK1 | Rat | Whole forebrain membranes | [3H]-Substance P | IC50 | 451 ± 139 nM | [1][3] |

| NK2 | Human | Transfected Cos-7 cells | - | Ki | 0.52 ± 0.04 µM | [1] |

| NK3 | Human | Transfected Cos-7 cells | - | Ki | 3.4 ± 1.2 µM |

Table 2: In Vitro and In Vivo Functional Antagonism by Sdz NKT 343

| Assay | Model System | Agonist | Parameter | Value | Reference |

| Guinea-pig ileum contraction | Isolated guinea-pig ileum | [Sar9]SP sulphone | IC50 | 1.60 ± 0.94 nM | |

| Calcium Efflux | Human U373MG cells | Substance P | - | Reduction in maximum [Ca2+]i elevation | |

| Bronchoconstriction | Anaesthetized guinea-pigs | [Sar9]SP sulphone | Inhibition | 70% reduction at 0.4 mg/kg, i.v. |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections provide generalized protocols for the key experiments used to characterize the biological activity of Sdz NKT 343.

[3H]-Substance P Binding Assay

This assay is used to determine the binding affinity of Sdz NKT 343 to the NK1 receptor.

-

Cell Culture and Membrane Preparation:

-

Cos-7 cells are transiently transfected with a plasmid encoding the human NK1 receptor.

-

After a suitable expression period, cells are harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed to pellet the cell membranes. The resulting membrane pellet is resuspended in an appropriate assay buffer.

-

-

Binding Reaction:

-

Aliquots of the membrane preparation are incubated with a fixed concentration of [3H]-Substance P and varying concentrations of Sdz NKT 343.

-

The incubation is carried out in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2, bovine serum albumin, and peptidase inhibitors) at a specific temperature (e.g., 4°C or 25°C) for a defined period to reach equilibrium.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled Substance P.

-

-

Separation and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.

-

The filters are washed with cold buffer to remove non-specifically bound radioactivity.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

-

Data Analysis:

-

The IC50 value (the concentration of Sdz NKT 343 that inhibits 50% of the specific binding of [3H]-Substance P) is determined by non-linear regression analysis of the competition binding data.

-

Substance P-Induced Calcium Mobilization Assay

This functional assay measures the ability of Sdz NKT 343 to antagonize the intracellular calcium increase induced by Substance P.

-

Cell Culture:

-

Human U373MG astrocytoma cells, which endogenously express the NK1 receptor, are cultured in appropriate media.

-

-

Fluorescent Dye Loading:

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer.

-

-

Measurement of Intracellular Calcium:

-

The dye-loaded cells are placed in a fluorometer or on a fluorescence microscope.

-

Baseline fluorescence is recorded.

-

Cells are pre-incubated with varying concentrations of Sdz NKT 343 or vehicle.

-

Substance P is then added to stimulate the cells, and the change in fluorescence, corresponding to the change in intracellular calcium concentration ([Ca2+]i), is recorded over time.

-

-

Data Analysis:

-

The inhibitory effect of Sdz NKT 343 is determined by comparing the peak [Ca2+]i increase in the presence of the antagonist to the response with Substance P alone.

-

Isolated Guinea-Pig Ileum Contraction Assay

This classic pharmacology preparation is used to assess the functional antagonism of Sdz NKT 343 on smooth muscle contraction.

-

Tissue Preparation:

-

A segment of the terminal ileum is isolated from a guinea pig and placed in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2/5% CO2.

-

The longitudinal muscle is prepared and mounted under a resting tension.

-

-

Contraction Measurement:

-

The tissue is allowed to equilibrate.

-

Cumulative concentration-response curves to an NK1 receptor agonist (e.g., [Sar9]SP sulphone) are generated by adding increasing concentrations of the agonist to the organ bath and recording the resulting isometric contractions using a force-displacement transducer.

-

The tissue is then washed and incubated with a fixed concentration of Sdz NKT 343 for a specified period.

-

A second concentration-response curve to the agonist is then generated in the presence of the antagonist.

-

-

Data Analysis:

-

The antagonistic effect of Sdz NKT 343 is quantified by determining the dose-ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist). A Schild analysis can be performed to determine the pA2 value, a measure of the antagonist's affinity.

-

In Vivo Bronchoconstriction in Guinea Pigs

This in vivo model assesses the ability of Sdz NKT 343 to inhibit airway smooth muscle contraction.

-

Animal Preparation:

-

Guinea pigs are anesthetized and mechanically ventilated.

-

A parameter indicative of bronchoconstriction, such as pulmonary inflation pressure or airway resistance, is continuously monitored.

-

-

Drug Administration:

-

A stable baseline of the respiratory parameter is established.

-

Sdz NKT 343 or vehicle is administered, typically intravenously (i.v.).

-

After a pre-determined time, an NK1 receptor agonist (e.g., [Sar9]SP sulphone) is administered (e.g., i.v. or by aerosol) to induce bronchoconstriction.

-

-

Measurement and Data Analysis:

-

The peak change in the respiratory parameter following agonist administration is measured.

-

The percentage inhibition of the bronchoconstrictor response by Sdz NKT 343 is calculated by comparing the response in treated animals to that in vehicle-treated control animals.

-

Signaling Pathways Modulated by Sdz NKT 343

As an antagonist, Sdz NKT 343 exerts its effects by blocking the binding of Substance P to the NK1 receptor, thereby inhibiting the downstream signaling cascades initiated by receptor activation. The NK1 receptor is known to couple to several G-protein subtypes, leading to the activation of multiple intracellular signaling pathways.

Overview of NK1 Receptor Signaling

Upon agonist binding, the NK1 receptor undergoes a conformational change, leading to the activation of heterotrimeric G-proteins. The primary signaling pathways include:

-

Gq/11 Pathway: Activation of Gαq leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

-

Gs Pathway: Coupling to Gαs activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA).

-

Other G-proteins: The NK1 receptor can also couple to Gα12/13, activating the Rho/Rho kinase pathway involved in cytoskeletal rearrangement, and potentially Gαi, which inhibits adenylyl cyclase.

These initial signaling events trigger a cascade of downstream effectors, including the mitogen-activated protein kinase (MAPK) pathways (ERK, JNK, p38) and the PI3K/Akt pathway, which are involved in regulating cell proliferation, survival, and inflammation.

Modulation by Sdz NKT 343

By competitively binding to the NK1 receptor, Sdz NKT 343 prevents the initiation of these signaling cascades. This blockade leads to the inhibition of:

-

Calcium Mobilization: Prevention of PLC activation and subsequent IP3-mediated calcium release.

-

MAPK Activation: Attenuation of ERK, JNK, and p38 phosphorylation.

-

Gene Transcription: Downregulation of the expression of pro-inflammatory and proliferative genes.

The following diagrams, generated using the DOT language, visualize the NK1 receptor signaling pathways and the point of intervention by Sdz NKT 343.

References

Sdz NKT 343: A Technical Guide to its Selectivity Profile for NK1 vs. NK2/NK3 Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of Sdz NKT 343, a potent and selective antagonist for the human neurokinin-1 (NK1) receptor. The document details its binding affinities for NK1, NK2, and NK3 receptors, outlines the experimental methodologies used for these determinations, and illustrates the relevant signaling pathways.

Core Data: Receptor Selectivity Profile

The selectivity of Sdz NKT 343 for the human NK1 receptor over NK2 and NK3 receptors is a key characteristic that defines its pharmacological profile. The following tables summarize the quantitative data from in vitro studies.

| Receptor | Ligand | Parameter | Value (nM) | Species | Reference |

| NK1 | Sdz NKT 343 | IC50 | 0.62 | Human | [1] |

| NK1 | Sdz NKT 343 | IC50 | 451 | Rat | [1] |

| NK2 | Sdz NKT 343 | Ki | 520 ± 40 | Human | [1] |

| NK3 | Sdz NKT 343 | Ki | 3400 ± 1200 | Human |

Table 1: Binding Affinity of Sdz NKT 343 for Neurokinin Receptors. The data clearly demonstrates the high affinity and selectivity of Sdz NKT 343 for the human NK1 receptor. The affinity for NK2 and NK3 receptors is significantly lower, with Ki values in the micromolar range, indicating a selectivity of over 130-fold for NK1 over the other two receptors.

Experimental Protocols: Receptor Binding Assay

The determination of the binding affinity of Sdz NKT 343 for NK1, NK2, and NK3 receptors is typically achieved through competitive radioligand binding assays. While the specific protocol used for Sdz NKT 343 is detailed in the primary literature, a representative methodology is outlined below.

Objective: To determine the inhibitory constant (Ki) of a test compound (Sdz NKT 343) for a specific receptor by measuring its ability to displace a radiolabeled ligand with known affinity.

Materials:

-

Receptor Source: Cell membranes prepared from cell lines stably expressing the human NK1, NK2, or NK3 receptor (e.g., COS-7 cells).

-

Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]-Substance P for NK1).

-

Test Compound: Sdz NKT 343.

-

Assay Buffer: A suitable buffer to maintain physiological pH and ionic strength.

-

Filtration Apparatus: A multi-well filter plate (e.g., 96-well or 384-well) with glass fiber filters to separate bound from free radioligand.

-

Scintillation Counter: To measure the radioactivity retained on the filters.

Procedure:

-

Incubation: In each well of the filter plate, combine the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound (Sdz NKT 343).

-

Equilibration: Incubate the mixture for a defined period at a specific temperature to allow the binding reaction to reach equilibrium.

-

Separation: Rapidly filter the incubation mixture through the glass fiber filters. The filters will trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the signaling pathways of the NK1, NK2, and NK3 receptors, and a typical experimental workflow for determining receptor selectivity.

Caption: NK1 Receptor Signaling Pathway.

Caption: NK2 Receptor Signaling Pathway.

Caption: NK3 Receptor Signaling Pathway.

Caption: Experimental Workflow for Receptor Selectivity.

References

In Vivo Efficacy of Sdz Nkt 343 in Models of Hyperalgesia: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the in vivo effects of Sdz Nkt 343, a potent and selective neurokinin-1 (NK1) receptor antagonist, on hyperalgesia. The data presented is synthesized from preclinical studies investigating its analgesic potential in inflammatory pain models. This document details the experimental protocols, summarizes key quantitative outcomes, and illustrates the underlying signaling pathway and experimental workflows.

Core Mechanism of Action

Sdz Nkt 343 exerts its analgesic effects by selectively targeting and antagonizing the neurokinin-1 (NK1) receptor.[1][2] The NK1 receptor's primary endogenous ligand is Substance P, a neuropeptide critically involved in nociceptive signaling. In states of inflammation and nerve injury, Substance P is released by primary afferent nerve fibers, binding to NK1 receptors on second-order neurons in the spinal cord. This interaction facilitates the transmission of pain signals, leading to the heightened pain sensitivity characteristic of hyperalgesia. Sdz Nkt 343 competitively blocks this binding, thereby inhibiting the downstream signaling cascade and attenuating the perception of pain.[1][2]

Quantitative In Vivo Efficacy

The anti-hyperalgesic effects of orally administered Sdz Nkt 343 were evaluated in guinea pig models of inflammatory pain. The compound demonstrated significant efficacy in reducing both mechanical and thermal hyperalgesia, with a notably stronger effect on mechanical sensitivity.

Mechanical Hyperalgesia

In a carrageenan-induced model of inflammatory pain, Sdz Nkt 343 was a highly potent anti-hyperalgesic agent.[3] A 30 mg/kg oral dose resulted in a 68% reduction in mechanical hyperalgesia, with the peak effect observed at 3 hours post-administration. The potency of Sdz Nkt 343 was substantially greater than other tested NK1 receptor antagonists, RPR100893 and SR140333.

Table 1: Efficacy of NK1 Antagonists on Mechanical Hyperalgesia

| Compound | Dose (p.o.) | Max. Reversal (%) | Time to Peak Effect (h) | Potency (D30, mg/kg) |

|---|---|---|---|---|

| Sdz Nkt 343 | 30 mg/kg | 68% | 3 | 1.1 |

| RPR100893 | 30 mg/kg | 36% | 3 | 17.0 |

| SR140333 | 30 mg/kg | 27% | 1 | >100.0 |

Data sourced from studies in a guinea pig carrageenan model. D30 represents the dose required to produce 30% reversal of hyperalgesia.

Thermal Hyperalgesia

Sdz Nkt 343 also produced a statistically significant, though weaker, reversal of thermal hyperalgesia. The peak effect was a 25% reversal, with a calculated D30 value of 3.89 mg/kg. For comparison, the opioid agonist morphine demonstrated robust efficacy against both pain modalities.

Table 2: Comparative Efficacy on Thermal vs. Mechanical Hyperalgesia

| Compound | Modality | Potency Metric | Value (mg/kg) | Max. Reversal (%) |

|---|---|---|---|---|

| Sdz Nkt 343 | Mechanical | D30 | 1.1 | 68% |

| Sdz Nkt 343 | Thermal | D30 | 3.89 | 25% |

| Morphine | Mechanical | ED50 | 1.85 (s.c.) | Not specified |

| Morphine | Thermal | ED50 | 2.51 (s.c.) | Not specified |

Data sourced from studies in a guinea pig carrageenan model.

Anti-Inflammatory Effects

In addition to its direct anti-hyperalgesic effects, Sdz Nkt 343 demonstrated activity against plasma protein extravasation, a key feature of inflammation. In a Freund's Complete Adjuvant (FCA)-treated knee joint model, a 30 mg/kg oral dose of Sdz Nkt 343 reversed plasma protein extravasation by 60%.

Experimental Protocols

The following methodologies were employed in the characterization of Sdz Nkt 343's in vivo effects.

Animal Model

-

Species: Guinea Pig

-

Sex: Female

-

Pain Model: Inflammatory pain induced by either carrageenan or Freund's Complete Adjuvant (FCA) injected into the hind paw or knee joint.

Drug Administration

-

Compound: Sdz Nkt 343

-

Route: Oral (p.o.)

-

Doses: Ranged up to 100 mg/kg, with a key efficacy dose of 30 mg/kg cited for maximal effect.

Hyperalgesia Assessment

-

Mechanical Hyperalgesia: Assessed using a pressure transducer or similar calibrated force applicator to the inflamed paw. The endpoint is the withdrawal threshold, measured in grams or as a percentage change from baseline.

-

Thermal Hyperalgesia: Measured by applying a radiant heat source to the plantar surface of the inflamed paw. The endpoint is the paw withdrawal latency, measured in seconds.

-

Plasma Protein Extravasation: Quantified to assess anti-inflammatory effects, likely using a dye leakage technique (e.g., Evans Blue) in the FCA-treated knee joint.

Conclusion

Sdz Nkt 343 is a potent, orally active NK1 receptor antagonist that demonstrates significant anti-hyperalgesic and anti-inflammatory properties in preclinical models. Its marked efficacy against mechanical hyperalgesia suggests a strong potential for the treatment of inflammatory pain states. The discrepancy in potency between mechanical and thermal modalities may indicate differential roles for the Substance P/NK1 pathway in these sensory components of pain. These findings underscore the therapeutic promise of targeting the NK1 receptor for the development of novel analgesic agents.

References

Sdz nkt 343: A Comprehensive Technical Guide for Tachykinin Receptor Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of Sdz nkt 343 as a potent and selective antagonist for the tachykinin NK1 receptor. The following sections provide a detailed overview of its pharmacological properties, experimental protocols for its characterization, and a summary of its binding and functional data, establishing Sdz nkt 343 as a critical tool for investigating tachykinin receptor function.

Introduction to Sdz nkt 343

Sdz nkt 343 is a non-peptide antagonist that exhibits high affinity and selectivity for the human tachykinin NK1 receptor. Its utility as a research probe stems from its ability to specifically block the signaling pathways activated by the endogenous ligand, Substance P, thereby allowing for the detailed study of NK1 receptor-mediated physiological and pathological processes. This guide will delve into the quantitative pharmacology of Sdz nkt 343, provide detailed methodologies for its in vitro characterization, and illustrate the key signaling pathways and experimental workflows.

Quantitative Pharmacological Data

The following tables summarize the binding affinity and functional potency of Sdz nkt 343 against tachykinin receptors.

Table 1: In Vitro Binding Affinity of Sdz nkt 343

| Receptor | Species | Preparation | Radioligand | Parameter | Value (nM) |

| NK1 | Human | Transfected COS-7 cell membranes | [3H]-Substance P | IC50 | 0.62 |

| NK1 | Rat | Whole forebrain membranes | [3H]-Substance P | IC50 | 451 |

| NK2 | Human | Transfected COS-7 cells | - | Ki | 520 |

| NK3 | Human | Transfected COS-7 cells | - | Ki | 3400 |

Table 2: In Vitro and In Vivo Functional Activity of Sdz nkt 343

| Assay | Species | Effect | Parameter | Value |

| Substance P-induced Ca2+ efflux | - | Antagonism | - | Potent |

| [Sar9]SP sulphone-induced contraction | Guinea-pig | Inhibition | IC50 | 1.60 nM |

| Mechanical hyperalgesia | - | Inhibition | - | Effective in vivo |

| [Sar9]SP sulfone-induced bronchoconstriction | Guinea-pig | Inhibition (0.4 mg/kg, i.v.) | % Decrease | 70% |

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to enable researchers to effectively utilize Sdz nkt 343 as a pharmacological probe.

[3H]-Substance P Competition Binding Assay

This protocol is designed to determine the binding affinity of Sdz nkt 343 for the NK1 receptor by measuring its ability to compete with the radiolabeled endogenous ligand, [3H]-Substance P.

Materials:

-

HEPES buffer (pH 7.4) supplemented with 1 mM CaCl₂, 5 mM MgCl₂, 0.1% (w/v) bovine serum albumin (BSA), and 40 µg/ml bacitracin.[1]

-

Cell membranes from HEK293T cells transiently expressing the human NK1 receptor.

-

[3H]-Substance P (specific activity ~80-120 Ci/mmol).

-

Sdz nkt 343 stock solution in DMSO.

-

Unlabeled Substance P for determining non-specific binding.

-

96-well plates.

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Plate Preparation: In a 96-well plate, add increasing concentrations of Sdz nkt 343.

-

Radioligand Addition: Add a fixed concentration of [3H]-Substance P to each well (typically at a concentration near its Kd).

-

Non-Specific Binding: To a set of control wells, add a high concentration of unlabeled Substance P (e.g., 1 µM) to determine non-specific binding.

-

Membrane Addition: Add the NK1 receptor-containing cell membranes to each well to initiate the binding reaction.

-

Incubation: Incubate the plate at 4°C for 3 hours to reach equilibrium.[1]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of Sdz nkt 343 by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the Sdz nkt 343 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Intracellular Calcium Mobilization Assay

This assay measures the ability of Sdz nkt 343 to antagonize Substance P-induced increases in intracellular calcium, a key downstream signaling event of NK1 receptor activation.

Materials:

-

Cells expressing the human NK1 receptor (e.g., U373MG astrocytoma cells).

-

Fura-2 AM calcium indicator dye.

-

Pluronic F-127.

-

HEPES-buffered saline (HBS).

-

Substance P.

-

Sdz nkt 343.

-

Fluorescence plate reader with dual excitation capabilities (340 nm and 380 nm).

Procedure:

-

Cell Plating: Seed NK1 receptor-expressing cells into a 96-well black-walled, clear-bottom plate and culture overnight.

-

Dye Loading: Prepare a loading solution of Fura-2 AM and Pluronic F-127 in HBS. Remove the culture medium from the cells and add the Fura-2 AM loading solution.

-

Incubation: Incubate the plate at 37°C for 60 minutes in the dark to allow for dye loading.

-

Washing: Wash the cells with HBS to remove extracellular dye.

-

Antagonist Pre-incubation: Add varying concentrations of Sdz nkt 343 to the wells and incubate for a defined period (e.g., 15-30 minutes).

-

Agonist Stimulation: Add a fixed concentration of Substance P (typically the EC80 concentration) to stimulate calcium release.

-

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at emission wavelength of ~510 nm with alternating excitation at 340 nm and 380 nm using a fluorescence plate reader.

-

Data Analysis: Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380). Plot the change in this ratio against time to visualize the calcium transient. Determine the inhibitory effect of Sdz nkt 343 by comparing the peak response in the presence of the antagonist to the control response (Substance P alone). Calculate the IC50 value from the concentration-response curve.

Guinea Pig Isolated Ileum Contraction Assay

This ex vivo assay assesses the functional antagonism of Sdz nkt 343 on Substance P-induced smooth muscle contraction in a physiologically relevant tissue.

Materials:

-

Guinea pig ileum segment.

-

Tyrode's physiological salt solution (composition in mM: NaCl 137, KCl 2.7, CaCl₂ 1.8, MgCl₂ 1.0, NaH₂PO₄ 0.4, NaHCO₃ 11.9, Glucose 5.6), maintained at 37°C and aerated with 95% O₂/5% CO₂.

-

Isolated organ bath system with isometric force transducers.

-

Substance P.

-

Sdz nkt 343.

Procedure:

-

Tissue Preparation: Humanely euthanize a guinea pig and dissect a segment of the terminal ileum. Cleanse the lumen and cut into 2-3 cm segments.

-

Mounting: Suspend the ileum segment in an organ bath containing pre-warmed and aerated Tyrode's solution under a resting tension of approximately 1 g.

-

Equilibration: Allow the tissue to equilibrate for at least 30-60 minutes, with regular washing, until a stable baseline is achieved.

-

Control Response: Obtain a cumulative concentration-response curve for Substance P to establish a baseline contractile response.

-

Antagonist Incubation: Wash the tissue and allow it to return to baseline. Add a specific concentration of Sdz nkt 343 to the bath and incubate for a predetermined time (e.g., 30 minutes).

-

Challenge with Agonist: In the continued presence of Sdz nkt 343, repeat the cumulative concentration-response curve for Substance P.

-

Data Analysis: Compare the concentration-response curves of Substance P in the absence and presence of Sdz nkt 343. A rightward shift in the curve indicates competitive antagonism. The potency of the antagonist can be quantified by calculating the pA2 value using a Schild plot analysis.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key molecular interactions and experimental processes involved in the study of Sdz nkt 343.

Caption: Tachykinin NK1 Receptor Signaling Pathway and the inhibitory action of Sdz nkt 343.

Caption: Experimental workflow for the pharmacological characterization of Sdz nkt 343.

Conclusion

Sdz nkt 343 is a highly valuable pharmacological tool for the investigation of tachykinin NK1 receptor function. Its high potency and selectivity, combined with its demonstrated efficacy in both in vitro and in vivo models, make it an ideal probe for elucidating the role of the NK1 receptor in health and disease. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers aiming to utilize Sdz nkt 343 in their studies of tachykinin signaling.

References

The Pharmacological Profile of Sdz nkt 343: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profile of Sdz nkt 343, a potent and selective antagonist of the human tachykinin neurokinin-1 (NK1) receptor. Sdz nkt 343 has demonstrated significant potential in preclinical models of pain and inflammation, making it a compound of interest for further investigation.

Core Pharmacological Data

Sdz nkt 343 is a non-peptide small molecule, chemically identified as 2-nitrophenylcarbamoyl-(S)-prolyl-(S)-3-(2-naphthyl)alanyl-N-benzyl-N-methylamide[1][2]. Its primary mechanism of action is the selective blockade of the NK1 receptor, thereby inhibiting the biological effects of its endogenous ligand, Substance P (SP).

Table 1: In Vitro Receptor Binding Affinity and Selectivity

| Target | Species | Assay System | Parameter | Value | Reference |

| NK1 Receptor | Human | Transfected Cos-7 cell membranes ([3H]-substance P binding) | IC50 | 0.62 ± 0.11 nM | [1] |

| Human | Transfected Cos-7 cell membranes ([3H]-substance P binding) | Ki | 0.16 nM | [2] | |

| Rat | Whole forebrain membranes | IC50 | 451 ± 139 nM | [1] | |

| NK2 Receptor | Human | Transfected Cos-7 cells | Ki | 0.52 ± 0.04 µM | |

| NK3 Receptor | Human | Transfected Cos-7 cells | Ki | 3.4 ± 1.2 µM |

IC50: Half maximal inhibitory concentration. Ki: Inhibitory constant.

The data clearly indicates that Sdz nkt 343 is a highly potent antagonist of the human NK1 receptor with significantly lower affinity for the rat NK1 receptor and other human tachykinin receptors, demonstrating its high selectivity. The enantiomer of Sdz nkt 343, (R,R)-SDZ NKT 343, is approximately 1000 times less active at human NK1 receptors, highlighting the stereospecificity of the interaction.

Table 2: In Vitro Functional Activity

| Assay | System | Effect | Parameter | Value | Reference |

| Substance P-induced Ca2+ efflux | Human U373MG cells | Antagonism | - | Potent antagonism | |

| [Sar9]SP sulphone-induced contraction | Guinea-pig isolated ileum | Inhibition | IC50 | 1.60 ± 0.94 nM |

Sdz nkt 343 effectively antagonizes the functional consequences of NK1 receptor activation, such as the mobilization of intracellular calcium and smooth muscle contraction. Studies suggest that Sdz nkt 343 exhibits a non-competitive mode of antagonism at the human NK1 receptor, as it causes a reduction in the maximum number of binding sites (Bmax) for [3H]-substance P.

Table 3: In Vivo Efficacy

| Model | Species | Effect | Dosage | Reference |

| Mechanical Hyperalgesia | - | Inhibition | - | |

| [Sar9]SP sulphone-evoked bronchoconstriction | Anesthetized guinea-pigs | 70% reduction | 0.4 mg/kg, i.v. | |

| Chronic Inflammatory and Neuropathic Pain | Guinea pig | Oral analgesic activity | - |

Further details on specific dosages and ED50 values for the analgesic models were not available in the reviewed literature.

Preclinical in vivo studies have demonstrated the therapeutic potential of Sdz nkt 343. It has shown efficacy in models of neuropathic pain and is orally active in reducing pain-related behaviors in chronic inflammatory and neuropathic pain models in guinea pigs. Additionally, it effectively blocks SP-induced physiological responses such as bronchoconstriction.

Experimental Protocols

Receptor Binding Assays

-

Objective: To determine the binding affinity (IC50, Ki) of Sdz nkt 343 for human and rat NK1 receptors and its selectivity over human NK2 and NK3 receptors.

-

Methodology:

-

Membrane Preparation: Membranes were prepared from Cos-7 cells transiently expressing the recombinant human NK1, NK2, or NK3 receptors, or from rat whole forebrain.

-

Radioligand Binding: Membranes were incubated with a specific radioligand ([3H]-substance P for NK1) and varying concentrations of Sdz nkt 343.

-

Separation and Detection: Bound and free radioligand were separated by filtration. The amount of bound radioactivity was quantified using liquid scintillation counting.

-

Data Analysis: IC50 values were determined by non-linear regression analysis of the competition binding curves. Ki values were calculated using the Cheng-Prusoff equation.

-

In Vitro Functional Assays

-

Objective: To assess the ability of Sdz nkt 343 to antagonize NK1 receptor-mediated cellular responses.

-

Methodology (Calcium Efflux):

-

Cell Culture: Human astrocytoma U373MG cells, which endogenously express the NK1 receptor, were used.

-

Fluorescent Dye Loading: Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Stimulation and Measurement: Cells were pre-incubated with Sdz nkt 343 or vehicle, followed by stimulation with Substance P. Changes in intracellular calcium concentration were measured by monitoring the fluorescence intensity.

-

-

Methodology (Isolated Tissue Contraction):

-

Tissue Preparation: A segment of the guinea-pig ileum was mounted in an organ bath containing a physiological salt solution.

-

Contraction Measurement: The tissue was stimulated with the NK1 receptor agonist [Sar9]SP sulphone in the presence of varying concentrations of Sdz nkt 343. Tissue contractions were recorded isometrically.

-

Data Analysis: IC50 values were calculated from the concentration-response curves.

-

In Vivo Models

-

Objective: To evaluate the efficacy of Sdz nkt 343 in animal models of pain and other physiological responses.

-

Methodology (Bronchoconstriction):

-

Animal Preparation: Anesthetized guinea pigs were instrumented for the measurement of pulmonary mechanics.

-

Drug Administration: Sdz nkt 343 was administered intravenously.

-

Challenge: Bronchoconstriction was induced by an intravenous injection of the NK1 receptor agonist [Sar9]SP sulphone.

-

Measurement: Changes in bronchoconstriction were quantified.

-

-

Methodology (Pain Models):

-

Specific details of the chronic inflammatory and neuropathic pain models in guinea pigs, including the methods for inducing the pain state and assessing analgesic activity (e.g., paw withdrawal threshold), are described in the primary literature. The oral activity of Sdz nkt 343 was confirmed in these models.

-

Signaling Pathway and Mechanism of Action

The NK1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq/11 pathway. Upon binding of its endogenous ligand, Substance P, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium. DAG, along with the increased intracellular calcium, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to the ultimate cellular and physiological responses.

Sdz nkt 343, as a selective NK1 receptor antagonist, binds to the receptor and prevents the binding of Substance P, thereby inhibiting the initiation of this signaling cascade.

Caption: NK1 Receptor Signaling Pathway and Inhibition by Sdz nkt 343.

Conclusion

Sdz nkt 343 is a highly potent and selective antagonist of the human NK1 receptor with demonstrated efficacy in preclinical in vitro and in vivo models. Its favorable pharmacological profile, including oral activity in pain models, suggests its potential as a therapeutic agent for conditions where NK1 receptor signaling is implicated, such as chronic pain and inflammation. Further research, particularly in the areas of pharmacokinetics and clinical evaluation, is warranted to fully elucidate its therapeutic utility.

References

- 1. Comparative, general pharmacology of SDZ NKT 343, a novel, selective NK1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Nitrophenylcarbamoyl-(S)-prolyl-(S)-3-(2-naphthyl)alanyl-N-benzyl-N - methylamide (SDZ NKT 343), a potent human NK1 tachykinin receptor antagonist with good oral analgesic activity in chronic pain models - PubMed [pubmed.ncbi.nlm.nih.gov]

Species-Dependent Affinity of Sdz nkt 343 for the Neurokinin-1 Receptor: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the species-specific binding affinity of Sdz nkt 343, a potent and selective antagonist for the Neurokinin-1 (NK1) receptor. Understanding these species differences is critical for the preclinical evaluation and clinical development of NK1 receptor antagonists, as significant variations in binding affinity can impact the translation of pharmacological data from animal models to humans.

Core Findings: Species Selectivity of Sdz nkt 343

Sdz nkt 343 exhibits notable species-dependent differences in its affinity for the NK1 receptor. It demonstrates high potency at human and guinea pig NK1 receptors, while its affinity for the rat NK1 receptor is markedly lower[1]. This highlights the importance of selecting appropriate animal models in the development of therapeutic agents targeting the NK1 receptor[2].

Quantitative Analysis of Binding Affinity

The binding affinity of Sdz nkt 343 has been quantified using competitive binding assays, with the half-maximal inhibitory concentration (IC50) serving as a key metric. The following table summarizes the available data for different species.

| Species | Receptor | Preparation | Radioligand | IC50 (nM) | Reference |

| Human | NK1 | Transfected Cos-7 cell membranes | [3H]-Substance P | 0.62 ± 0.11 | [1] |

| Rat | NK1 | Whole forebrain membranes | [3H]-Substance P | 451 ± 139 | [1] |

| Guinea Pig | NK1 | Isolated ileum (functional assay) | [Sar9]SP sulphone (agonist) | 1.60 ± 0.94 | [1] |

Note: The guinea pig data is from a functional assay measuring the inhibition of agonist-induced contractions, which is an indirect measure of receptor affinity but provides valuable information on the compound's potency in a native tissue environment.

Experimental Protocols

The determination of NK1 receptor affinity for Sdz nkt 343 primarily relies on radioligand binding assays. A detailed methodology for a representative competitive binding assay is provided below.

[3H]-Substance P Competitive Binding Assay

This assay measures the ability of a test compound, such as Sdz nkt 343, to displace a radiolabeled ligand ([3H]-Substance P) from the NK1 receptor.

Materials:

-

Cell Membranes: Membranes prepared from cells expressing the NK1 receptor of the desired species (e.g., transfected Cos-7 cells for human NK1, rat forebrain membranes for rat NK1).

-

Radioligand: [3H]-Substance P.

-

Test Compound: Sdz nkt 343.

-

Non-specific Binding Control: A high concentration of an unlabeled NK1 receptor antagonist (e.g., aprepitant) or Substance P.

-

Assay Buffer: Typically a buffered saline solution (e.g., Tris-HCl) containing protease inhibitors and other additives to maintain protein integrity.

-

Scintillation Fluid and Counter.

Procedure:

-

Membrane Preparation: Homogenize tissues or cells containing the NK1 receptor in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a multi-well plate, combine the cell membrane preparation, [3H]-Substance P at a fixed concentration, and varying concentrations of the test compound (Sdz nkt 343).

-

Incubation: Incubate the mixture at a specific temperature (e.g., room temperature) for a defined period to allow binding to reach equilibrium.

-

Separation of Bound and Free Radioligand: Rapidly filter the incubation mixture through a glass fiber filter to trap the membranes with bound radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Total Binding: Radioactivity measured in the absence of any competing ligand.

-

Non-specific Binding: Radioactivity measured in the presence of a high concentration of an unlabeled ligand.

-

Specific Binding: Calculated as Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, by fitting the data to a sigmoidal dose-response curve.

-

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate the NK1 receptor signaling pathway and the experimental workflow of a competitive binding assay.

Caption: NK1 Receptor Signaling Pathway and Antagonism by Sdz nkt 343.

Caption: Experimental Workflow for a Competitive NK1 Receptor Binding Assay.

Conclusion

The significant species differences in the binding affinity of Sdz nkt 343 for the NK1 receptor underscore the necessity of careful species selection in preclinical research. The high affinity for human and guinea pig receptors, contrasted with the low affinity for the rat receptor, provides a clear example of the pharmacological variability that can be encountered. Researchers and drug development professionals should consider these differences when designing studies, interpreting data, and predicting the clinical efficacy of NK1 receptor antagonists. The provided experimental protocol and workflows offer a foundational understanding of the methodologies used to characterize these important pharmacological properties.

References

An In-depth Technical Guide to Sdz nkt 343 (CAS Number: 180046-99-5): A Potent and Selective NK1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Sdz nkt 343 (CAS Number: 180046-99-5), a potent and selective antagonist of the neurokinin-1 (NK1) receptor. This document consolidates key data on its chemical properties, biological activity, and mechanism of action, presenting it in a format tailored for researchers and professionals in the field of drug development.

Core Compound Information

Sdz nkt 343, also known by its chemical name (S)-N2-((S)-1-(benzyl(methyl)amino)-3-(naphthalen-2-yl)-1-oxopropan-2-yl)-N1-(2-nitrophenyl)pyrrolidine-1,2-dicarboxamide, is a non-peptide small molecule that has been instrumental in the study of NK1 receptor pharmacology.[1] Its development arose from research focused on identifying orally active analgesics for chronic pain models.[2]

Chemical and Physical Properties

A summary of the key chemical and physical properties of Sdz nkt 343 is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 180046-99-5 | [3][4] |

| Molecular Formula | C33H33N5O5 | |

| Molecular Weight | 579.65 g/mol | |

| Appearance | Yellow solid | |

| Purity | ≥98% | |

| Solubility | Soluble to 100 mM in DMSO and ethanol. | |

| Storage | Store at +4°C or -20°C. |

Biological Activity and Selectivity

Sdz nkt 343 is a highly potent and selective antagonist of the human NK1 receptor. Its primary mechanism of action is the blockade of this receptor, thereby inhibiting the signaling cascade initiated by its endogenous ligand, Substance P (SP).

In Vitro Activity

The antagonist activity of Sdz nkt 343 has been characterized through various in vitro assays, with key quantitative data summarized in Table 2. The compound exhibits a significantly higher affinity for the human NK1 receptor compared to the rat ortholog and demonstrates high selectivity over other neurokinin receptors.

| Assay | Species/System | Parameter | Value | Reference(s) |

| [3H]-Substance P Binding | Human NK1 Receptor (transfected Cos-7 cells) | IC50 | 0.62 ± 0.11 nM | |

| [3H]-Substance P Binding | Human NK1 Receptor | Ki | 0.16 nM | |

| [3H]-Substance P Binding | Rat NK1 Receptor (forebrain membranes) | IC50 | 451 ± 139 nM | |

| Receptor Binding | Human NK2 Receptor (transfected Cos-7 cells) | Ki | 0.52 ± 0.04 µM | |

| Receptor Binding | Human NK3 Receptor (transfected Cos-7 cells) | Ki | 3.4 ± 1.2 µM | |

| [Sar9]SP Sulphone-induced Contraction | Guinea-pig isolated ileum | IC50 | 1.60 ± 0.94 nM |

Mechanism of Action: NK1 Receptor Signaling Pathway

The NK1 receptor is a G-protein coupled receptor (GPCR) that, upon binding Substance P, initiates a cascade of intracellular signaling events. Sdz nkt 343 acts as an antagonist, blocking these downstream effects.

Caption: NK1 Receptor Signaling Pathway and the Antagonistic Action of Sdz nkt 343.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. The following sections outline the general methodologies for key assays used to characterize Sdz nkt 343. While the full-text publications of Walpole et al. (1998) were not accessible to provide the exact detailed protocols, the following are based on standard and widely accepted methods for these types of assays.

Radioligand Binding Assay ([3H]-Substance P)

This assay is used to determine the binding affinity of a compound to its target receptor.

Caption: General Workflow for a Radioligand Binding Assay.

Methodology:

-

Membrane Preparation:

-

Cells stably or transiently expressing the human NK1 receptor (e.g., transfected Cos-7 or CHO cells) are harvested.

-

The cells are homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to pellet the cell debris.

-

The supernatant containing the cell membranes is collected and stored at -80°C until use. Protein concentration is determined using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, incubate a fixed amount of cell membrane preparation with a constant concentration of [3H]-Substance P.

-

Add varying concentrations of Sdz nkt 343 (or other competing ligands) to the wells.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled Substance P.

-

The reaction is incubated at a specific temperature (e.g., 4°C or room temperature) for a set period to reach equilibrium.

-

-

Separation and Quantification:

-

The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data are then analyzed using non-linear regression to determine the IC50 value (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand).

-

The Ki value (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.

-

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of a compound to antagonize the increase in intracellular calcium concentration induced by an agonist (Substance P).

Methodology:

-

Cell Preparation and Dye Loading:

-

Cells expressing the NK1 receptor (e.g., U373MG astrocytoma cells) are seeded in a 96-well plate and allowed to adhere overnight.

-

The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer for a specific time at 37°C.

-

After loading, the cells are washed to remove excess dye.

-

-

Compound Incubation:

-

The cells are pre-incubated with varying concentrations of Sdz nkt 343 for a defined period.

-

-

Agonist Stimulation and Measurement:

-

The plate is placed in a fluorescence plate reader capable of kinetic reads.

-

A baseline fluorescence reading is taken before the addition of the agonist.

-

A specific concentration of Substance P is then added to the wells, and the change in fluorescence intensity is monitored over time. The fluorescence intensity is directly proportional to the intracellular calcium concentration.

-

-

Data Analysis:

-

The increase in fluorescence upon agonist addition is measured.

-

The inhibitory effect of Sdz nkt 343 is determined by comparing the calcium response in the presence and absence of the antagonist.

-

The data are plotted as a concentration-response curve to calculate the IC50 value for the inhibition of the calcium signal.

-

Conclusion

Sdz nkt 343 is a well-characterized, potent, and selective antagonist of the human NK1 receptor. Its high affinity and selectivity make it a valuable research tool for investigating the physiological and pathological roles of the Substance P/NK1 receptor system. The data and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound and in the broader field of neurokinin receptor pharmacology. Further investigation into its in vivo efficacy and safety profile is warranted to explore its full therapeutic potential.

References

- 1. Interaction of the substance P receptor antagonist RP 67580 with the rat brain NK1 receptor expressed in transfected CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 4. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Protocol: Preparation of Sdz nkt 343 Solutions in DMSO for Research Applications

Audience: Researchers, scientists, and drug development professionals.

Introduction: Sdz nkt 343 is a potent and highly selective antagonist of the human tachykinin NK1 receptor, with an IC50 value of 0.62 nM.[1][2] It displays significantly lower affinity for rat NK1 receptors (IC50 = 451 nM) and over 130-fold selectivity over human NK2 and NK3 receptors.[3] Due to its hydrophobic nature, Sdz nkt 343 is typically dissolved in dimethyl sulfoxide (DMSO) for in vitro experiments. This document provides a detailed protocol for the preparation of Sdz nkt 343 stock and working solutions in DMSO.

Compound Properties and Data Summary

It is crucial to use the batch-specific molecular weight provided on the product vial or Certificate of Analysis for precise concentration calculations. The data below are for guidance.

| Property | Value | Citations |

| Molecular Weight | 579.65 g/mol | |

| Formula | C₃₃H₃₃N₅O₅ | |

| Appearance | Yellow solid | |

| Purity | ≥98% | |

| CAS Number | 180046-99-5 | |

| Solubility in DMSO | Up to 100 mM (57.97 mg/mL) | |

| Solubility in Ethanol | Up to 100 mM (57.97 mg/mL) | |

| Storage (Solid) | Store at +4°C or -20°C | |

| Storage (In DMSO) | -80°C (up to 6 months), -20°C (up to 1 month) |

Experimental Protocols

Materials and Equipment

-

Sdz nkt 343 powder

-

Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)

-

Calibrated analytical balance

-

Sterile, pyrogen-free microcentrifuge tubes or vials

-

Sterile, nuclease-free pipette tips

-

Vortex mixer

-

Personal Protective Equipment (PPE): gloves, lab coat, safety glasses

Protocol for Preparing a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution, a commonly used concentration for initial studies.

-

Preparation: Work in a clean, sterile environment, such as a laminar flow hood, especially if the solution will be used in cell culture.

-

Weighing: Tare a sterile microcentrifuge tube on a calibrated balance. Carefully weigh the desired amount of Sdz nkt 343 powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.80 mg of Sdz nkt 343 (calculation based on MW of 579.65).

-

Solubilization: Add the appropriate volume of DMSO to the tube containing the weighed powder. For a 10 mM stock, if you weighed 5.80 mg, add 1 mL of DMSO.

-

Dissolution: Close the tube tightly and vortex gently until the yellow solid is completely dissolved. It may take some time for the peptide to dissolve fully. Visually inspect the solution to ensure there are no visible particles.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for shorter periods (up to 1 month).

| Desired Stock Concentration | Mass of Sdz nkt 343 for 1 mL | Volume of DMSO |

| 1 mM | 0.58 mg | 1 mL |

| 5 mM | 2.90 mg | 1 mL |

| 10 mM | 5.80 mg | 1 mL |

| 100 mM (Max) | 57.97 mg | 1 mL |

Protocol for Preparing Working Solutions for Cell Culture

It is critical to minimize the final concentration of DMSO in cell culture media, as it can be cytotoxic. Most cell lines can tolerate up to 0.5% DMSO, but it is best practice to keep the concentration below 0.1% if possible, especially for sensitive or primary cells.

-

Determine Final Concentration: Decide on the final working concentration of Sdz nkt 343 needed for your experiment.

-

Calculate Dilution: Based on your stock solution concentration, calculate the dilution required. For instance, to achieve a final concentration of 10 µM in 1 mL of cell culture medium from a 10 mM stock, you would need to add 1 µL of the stock solution.

-

Dilution Method: Add the calculated volume of the DMSO stock solution dropwise directly to the cell culture medium while gently mixing. This ensures that the compound is diluted quickly and remains in solution. Avoid adding the aqueous medium to the concentrated DMSO stock, as this can cause the compound to precipitate.

-

Vehicle Control: Always include a vehicle control in your experiments. This consists of treating cells with the same final concentration of DMSO as is present in the experimental wells.

Visualized Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for preparing the stock solution and the simplified signaling pathway involving the NK1 receptor.

Caption: Workflow for preparing Sdz nkt 343 stock solution in DMSO.

Caption: Sdz nkt 343 competitively antagonizes the NK1 receptor.

References

Application Notes and Protocols for Studying Substance P Signaling with Sdz nkt 343

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substance P (SP) is a neuropeptide of the tachykinin family that plays a crucial role in a variety of physiological processes, including pain transmission, inflammation, and smooth muscle contraction.[1][2][3] It exerts its effects by binding to neurokinin (NK) receptors, with a preferential affinity for the neurokinin-1 (NK1) receptor, a G protein-coupled receptor (GPCR).[1][4] Activation of the NK1 receptor initiates a cascade of intracellular signaling events, making it a key target for therapeutic intervention in various pathological conditions.

Sdz nkt 343, with the chemical name (2-nitrophenyl-carbamoyl-(S)-prolyl-(S)-3-(2-naphthyl)alanyl-N-benzyl-N-methylamide), is a potent and highly selective non-peptide antagonist of the human NK1 receptor. Its high affinity and selectivity make it an invaluable tool for researchers studying the physiological and pathological roles of the substance P signaling pathway. These application notes provide detailed protocols for utilizing Sdz nkt 343 to investigate substance P signaling in vitro and ex vivo.

Sdz nkt 343: Physicochemical and Pharmacological Properties

Sdz nkt 343 is a well-characterized small molecule with the following properties:

| Property | Value | Reference |

| Molecular Formula | C₃₃H₃₃N₅O₅ | |

| Molecular Weight | 579.65 g/mol | |

| Solubility | Soluble to 100 mM in DMSO and ethanol | |

| Purity | ≥98% | |

| Storage | Store at +4°C | |

| CAS Number | 180046-99-5 |

Quantitative Data: In Vitro Activity of Sdz nkt 343

The following tables summarize the in vitro potency and selectivity of Sdz nkt 343 at the human NK1 receptor.

Table 1: Binding Affinity and Potency of Sdz nkt 343

| Assay Type | Receptor/Tissue | Species | Parameter | Value | Reference |

| [³H]-Substance P Binding | Transfected Cos-7 cell membranes | Human | IC₅₀ | 0.62 ± 0.11 nM | |

| [³H]-Substance P Binding | Whole forebrain membranes | Rat | IC₅₀ | 451 ± 139 nM | |

| Functional Assay (Guinea Pig Ileum Contraction) | Ileum smooth muscle | Guinea Pig | IC₅₀ | 1.60 ± 0.94 nM | |

| Ligand Binding | Human NK1 Receptor | Human | Kᵢ | 0.16 nM |

Table 2: Receptor Selectivity of Sdz nkt 343

| Receptor | Species | Parameter | Value | Selectivity over NK1 (fold) | Reference |

| NK1 | Human | IC₅₀ | 0.62 nM | - | |

| NK2 | Human | Kᵢ | 0.52 ± 0.04 µM | >838 | |

| NK3 | Human | Kᵢ | 3.4 ± 1.2 µM | >5483 |

Substance P Signaling Pathway

Substance P binding to the NK1 receptor activates Gq/11 proteins, leading to the stimulation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). In some cell types, the NK1 receptor can also couple to other G proteins, such as Gs, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP). These signaling cascades ultimately lead to various cellular responses, including neuronal excitation, smooth muscle contraction, and inflammatory mediator release. Furthermore, substance P signaling has been shown to involve the activation of mitogen-activated protein kinase (MAPK) pathways, such as ERK1/2.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the interaction of Sdz nkt 343 with the NK1 receptor and its effect on substance P signaling.

NK1 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of Sdz nkt 343 for the NK1 receptor using [³H]-Substance P.

Experimental Workflow:

Materials:

-

Membrane preparation from cells stably expressing the human NK1 receptor (e.g., CHO or Cos-7 cells).

-

[³H]-Substance P (specific activity ~40-80 Ci/mmol).

-

Sdz nkt 343.

-

Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mg/ml BSA, and protease inhibitors (e.g., bacitracin at 40 µg/ml).

-

Wash Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the NK1 receptor in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer. Determine the protein concentration using a standard protein assay (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Binding buffer.

-

A constant concentration of [³H]-Substance P (typically at its Kₑ value).

-

Increasing concentrations of Sdz nkt 343 (e.g., 10⁻¹² M to 10⁻⁵ M).

-

For total binding, add vehicle instead of Sdz nkt 343.

-

For non-specific binding, add a high concentration of unlabeled Substance P (e.g., 1 µM).

-

-

Incubation: Add the membrane preparation (typically 20-50 µg of protein per well) to initiate the binding reaction. Incubate for 60-90 minutes at room temperature with gentle agitation.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester.

-

Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-